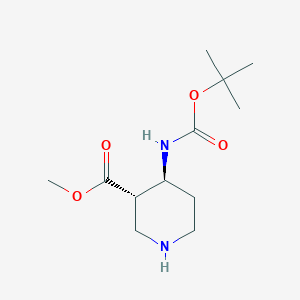

trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

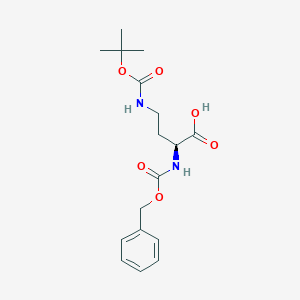

The synthesis of trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester involves multiple steps, starting from piperidine carboxylic acids. A notable approach includes the asymmetric synthesis using Sharpless epoxidation as a key step, followed by regioselective ring opening and ring-closing metathesis to construct the piperidine ring. The stereochemistry at the C-4 position is crucial and is typically achieved through stereoselective hydrogenation, ensuring high enantiomeric purity (Alegret, Santacana, & Riera, 2007).

Aplicaciones Científicas De Investigación

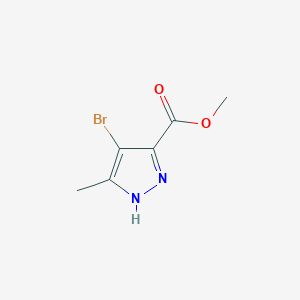

Synthesis of Novel Heterocyclic Compounds : This compound has been used in the synthesis of novel heterocyclic amino acids, such as pyrazole-4-carboxylates. These compounds serve as achiral and chiral building blocks in various chemical syntheses (Matulevičiūtė et al., 2021).

Enantioselective Synthesis : It plays a role in the enantioselective synthesis of certain compounds, such as trans-methylpipecolic acids. This process involves steps like Sharpless epoxidation and stereoselective hydrogenation (Alegret et al., 2007).

Preparation and Reactivity Studies : The compound has been studied for its reactivity, particularly in the preparation of piperidinedione derivatives, which are useful in synthesizing compounds with pharmacological interest (Ibenmoussa et al., 1998).

Synthesis of Redox-Active Amino Acids : This compound is also involved in the synthesis of redox-active amino acids for incorporation into peptide assemblies. This is particularly significant in studies of photoinitiated electron or energy transfer (McCafferty et al., 1995).

Total Synthesis of Alkaloids : It has been used in the total synthesis of natural products like pseudodistomin B triacetate and pseudodistomin F, highlighting its role in the synthesis of complex organic molecules (Ma & Sun, 2000).

Asymmetric Syntheses of Alkaloids : The compound is involved in the asymmetric syntheses of alkaloids like myrtine and 241D. This involves a process of N-Boc-directed metalation and subsequent transformations (Vu et al., 2014).

Chemoenzymatic Preparation for Inhibitors : It has been used in chemoenzymatic preparation of non-racemic N-Boc-piperidine-3,5-dicarboxylic acid 3-methyl esters, which are key intermediates in the synthesis of metalloproteinase inhibitors (Iding et al., 2003).

Synthesis of Spiro[piperidine-3,3′-oxindoles] : It's used in the enantioselective route to spiro[piperidine-3,3′-oxindoles] from isatin ketimines, important in medicinal chemistry (Holmquist et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

methyl (3S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-6-13-7-8(9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMRLHYTQICGLN-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650679 |

Source

|

| Record name | Methyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester | |

CAS RN |

1217774-23-6 |

Source

|

| Record name | Methyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B35929.png)

![4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B35989.png)